2-(3-Methoxy-4-bromophenyl)ethylamine
Overview
Description
2-(3-Methoxy-4-bromophenyl)ethylamine is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethylamine chain.
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-Methoxy-4-bromophenyl)ethylamine is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action. For safe handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine typically involves multiple steps. One common method includes the bromination of 3-methoxyphenylacetic acid followed by the reduction of the resulting bromo compound to yield the desired ethylamine derivative . The reaction conditions often involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-4-bromophenyl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylamine chain can be oxidized to form corresponding imines or reduced to yield primary amines.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution: Products include various substituted phenyl ethylamines depending on the nucleophile used.
Oxidation: Products include imines or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(3-Methoxy-4-bromophenyl)ethylamine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)ethylamine
- 2-(3-Methoxyphenyl)ethylamine
- 4-Bromophenethylamine
Comparison:
- 2-(4-Bromophenyl)ethylamine: Lacks the methoxy group, which may result in different binding affinities and reactivity .
- 2-(3-Methoxyphenyl)ethylamine: Lacks the bromine atom, affecting its chemical reactivity and potential applications .
- 4-Bromophenethylamine: Similar structure but without the methoxy group, leading to different chemical and biological properties .
2-(3-Methoxy-4-bromophenyl)ethylamine stands out due to the combined presence of both the methoxy and bromine groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHFRSNELASBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603142 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113081-51-9 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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